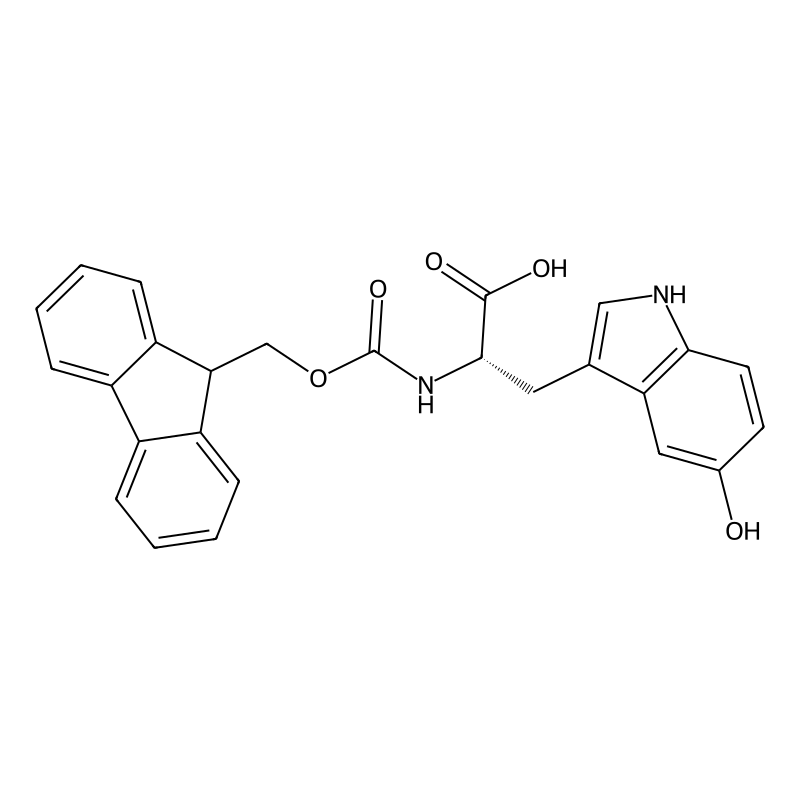

Fmoc-5-hydroxy-L-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Incorporation into Peptides with Altered Properties

Fmoc-5-OH-L-Trp differs from the standard amino acid L-tryptophan by having a hydroxyl group (OH) attached to its fifth carbon atom. This modification can influence the resulting peptide's properties in several ways [, ]:

- Hydrogen bonding: The additional hydroxyl group can introduce new hydrogen bonding sites, potentially affecting the peptide's conformation and stability.

- Hydrophobicity: The hydroxyl group disrupts the hydrophobic character of the indole ring present in tryptophan. This can influence the peptide's interactions with water and other molecules.

- Fluorescence: The modified indole ring in Fmoc-5-OH-L-Trp might exhibit altered fluorescence properties compared to standard tryptophan. This can be useful for studying protein-protein interactions or peptide localization within cells.

Fmoc-5-hydroxy-L-tryptophan is a derivative of the amino acid tryptophan, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus. Its chemical formula is C26H22N2O5, and it has a molecular weight of 442.46 g/mol . The presence of the hydroxy group at the fifth position of the indole ring distinguishes it from standard tryptophan, enhancing its utility in various biochemical applications.

Fmoc-5HTP itself is not biologically active. However, its significance lies in incorporating the 5-hydroxytryptophan moiety into peptides. The introduced hydroxyl group can potentially alter interactions with other molecules compared to natural tryptophan, potentially leading to modified biological activity of the resulting peptide [, ].

Understanding how these modifications affect peptide function helps researchers design molecules with specific properties for research purposes.

The Fmoc group serves as a protective group in solid-phase peptide synthesis. It can be removed under basic conditions, allowing for the subsequent coupling of amino acids to form peptides. The compound is sensitive to oxidation and alkylation during synthesis processes, which can complicate its use in oligopeptide formation . Typical reactions involving Fmoc-5-hydroxy-L-tryptophan include:

- Deprotection: Removal of the Fmoc group using a base such as piperidine.

- Coupling: Reaction with other amino acids to form peptide bonds via activated carboxylic acid derivatives.

Fmoc-5-hydroxy-L-tryptophan has been studied for its potential biological activities, particularly in neurobiology and pharmacology. It is known to influence serotonin levels due to its structural similarity to tryptophan, which is a precursor to serotonin. This compound may exhibit antidepressant properties and could be involved in modulating mood and anxiety disorders .

The synthesis of Fmoc-5-hydroxy-L-tryptophan typically involves several steps:

- Protection: The amino group of L-tryptophan is protected with the Fmoc group.

- Hydroxylation: The hydroxyl group is introduced at the 5-position of the indole ring.

- Purification: The product is purified using techniques such as chromatography to isolate Fmoc-5-hydroxy-L-tryptophan from by-products.

Solid-phase peptide synthesis techniques often utilize this compound as a building block for constructing peptides .

Fmoc-5-hydroxy-L-tryptophan finds applications in various fields:

- Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.

- Pharmaceutical Development: Investigated for potential antidepressant effects and other neuroactive properties.

- Biochemical Research: Employed in studies related to serotonin metabolism and related pathways .

Research into the interactions of Fmoc-5-hydroxy-L-tryptophan with biological targets suggests that it may bind effectively to serotonin receptors due to its structural similarities with serotonin precursors. This binding could influence neurotransmitter dynamics and has implications for developing treatments for mood disorders .

Several compounds are structurally or functionally similar to Fmoc-5-hydroxy-L-tryptophan. Here are some notable examples:

| Compound Name | Structure/Features | Unique Properties |

|---|---|---|

| Tryptophan | Basic amino acid; precursor to serotonin | Essential amino acid; involved in protein synthesis |

| 5-Hydroxytryptophan | Hydroxylated form of tryptophan | Direct precursor to serotonin; used in supplements |

| Fmoc-Tryptophan | Tryptophan with Fmoc protection | Used similarly in peptide synthesis |

| 7-Hydroxytryptophan | Hydroxylated at the 7-position | Potentially different biological activities |

Uniqueness: Fmoc-5-hydroxy-L-tryptophan's unique hydroxylation at the fifth position allows for specific interactions and modifications that are not possible with other analogues. Its role as a building block in peptide synthesis further distinguishes it from simpler amino acids.

Molecular Structure and Stereochemistry

Fluorenylmethyloxycarbonyl-5-hydroxy-L-tryptophan represents a derivative of the naturally occurring amino acid L-tryptophan, modified with both a protecting group and a hydroxyl substituent on the indole ring system [1]. The compound exhibits a complex three-dimensional architecture that combines the rigid fluorenylmethyloxycarbonyl protecting group with the modified indole side chain characteristic of tryptophan derivatives [2]. The stereochemical configuration is designated as (2S), indicating the L-configuration at the alpha carbon center, which maintains the natural stereochemistry found in biological amino acids [3].

The molecular structure encompasses three distinct structural domains: the fluorenylmethyloxycarbonyl protecting group attached to the amino terminus, the central amino acid backbone containing the chiral center, and the 5-hydroxyindole side chain [4]. This arrangement creates a molecule with significant conformational complexity due to the presence of multiple aromatic ring systems and the potential for intramolecular interactions between the fluorenyl and indole moieties [5].

Structural Characterization

Fluorenylmethyloxycarbonyl Protecting Group Architecture

The fluorenylmethyloxycarbonyl protecting group consists of a fluorenyl ring system connected through a methoxycarbonyl linker to the amino group of the tryptophan derivative [6]. The fluorenyl moiety is a polycyclic aromatic hydrocarbon with the molecular formula C₁₃H₁₀, characterized by its highly fluorescent properties and rigid planar structure [7]. This protecting group is specifically designed for base-labile protection of amino groups, providing stability under acidic conditions while being readily removable under basic conditions [8].

The methoxycarbonyl bridge serves as the connecting unit between the fluorenyl group and the amino acid, forming a carbamate linkage that is stable to most reaction conditions but susceptible to nucleophilic attack by bases such as piperidine [6]. The fluorenyl group provides both steric protection and electronic stabilization through its extended conjugated system, making it particularly suitable for solid-phase peptide synthesis applications [7].

5-Hydroxy Modification of the Indole Ring

The 5-hydroxy modification represents a significant structural alteration to the indole ring system, introducing a phenolic hydroxyl group at the 5-position of the benzene ring portion of the indole nucleus [9]. This modification fundamentally alters the electronic properties of the indole system by introducing electron-donating character through resonance effects [10]. The hydroxyl group can participate in hydrogen bonding interactions and serves as an activating group for electrophilic aromatic substitution reactions [11].

The positioning of the hydroxyl group at the 5-position is particularly significant because it affects the reactivity pattern of the entire indole ring system [9]. This modification enables regioselective functionalization of the carbocyclic ring, contrasting with the typical reactivity of unmodified indoles, which preferentially undergo electrophilic substitution at the C-3 position of the pyrrole ring [12]. The 5-hydroxy substitution pattern is found in several biologically important compounds and represents a valuable synthetic intermediate for further chemical modifications [10].

L-Configuration Significance

The L-configuration at the alpha carbon center is crucial for maintaining compatibility with biological systems and peptide synthesis protocols [13]. This stereochemical arrangement, designated as (2S) according to Cahn-Ingold-Prelog nomencing conventions, corresponds to the natural configuration found in all proteinogenic amino acids [14]. The L-configuration influences the conformational preferences of the molecule and its ability to participate in secondary structure formation when incorporated into peptide chains [13].

The stereochemical integrity of the L-configuration is maintained throughout synthetic transformations due to the non-epimerizable nature of the tryptophan alpha carbon under standard peptide coupling conditions [15]. This stability is attributed to the absence of acidic protons adjacent to the stereogenic center and the steric hindrance provided by the bulky indole side chain [16]. The preservation of stereochemistry is essential for biological activity and proper folding of peptides containing this modified amino acid [17].

Physical Properties

Molecular Weight and Formula (C₂₆H₂₂N₂O₅, 442.46 g/mol)

The molecular formula C₂₆H₂₂N₂O₅ reflects the composition of fluorenylmethyloxycarbonyl-5-hydroxy-L-tryptophan, with a corresponding molecular weight of 442.46 g/mol [1] [4]. This molecular weight calculation is based on the individual atomic masses: 26 carbon atoms (312.26 g/mol), 22 hydrogen atoms (22.18 g/mol), 2 nitrogen atoms (28.02 g/mol), and 5 oxygen atoms (79.995 g/mol) [2]. The molecular weight places this compound in the range typical for protected amino acids used in peptide synthesis [18].

Table 1: Molecular Properties of Fluorenylmethyloxycarbonyl-5-hydroxy-L-tryptophan

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₂N₂O₅ |

| Molecular Weight (g/mol) | 442.46 |

| CAS Number | 178119-94-3 |

| Stereochemistry | (2S)-configuration |

| Physical Form | Solid (White to Orange powder) |

| Storage Temperature | 2-8°C, sealed under nitrogen |

The compound exists as a solid at room temperature, typically appearing as a white to orange crystalline powder [2]. The relatively high molecular weight compared to unprotected amino acids reflects the substantial contribution of the fluorenylmethyloxycarbonyl protecting group, which accounts for approximately 47% of the total molecular mass [1].

Solubility Characteristics

The solubility profile of fluorenylmethyloxycarbonyl-5-hydroxy-L-tryptophan is dominated by the presence of both hydrophobic aromatic systems and polar functional groups [19]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, which are commonly used in peptide synthesis protocols [20]. Additionally, the compound shows solubility in moderately polar organic solvents including dichloromethane, chloroform, ethyl acetate, and acetone [19].

Table 2: Solubility Characteristics

| Solvent | Solubility Status |

|---|---|

| Dimethyl sulfoxide | Soluble |

| N,N-dimethylformamide | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Water | Insoluble |

The compound exhibits poor solubility in water due to the hydrophobic nature of the fluorenyl and indole ring systems [21]. This hydrophobic character necessitates the use of organic solvents for most synthetic applications and analytical procedures [19]. The solubility pattern is consistent with other fluorenylmethyloxycarbonyl-protected amino acids and reflects the balance between the polar carboxylic acid and hydroxyl groups versus the extensive aromatic character [20].

Spectroscopic Properties

The spectroscopic properties of fluorenylmethyloxycarbonyl-5-hydroxy-L-tryptophan are characterized by distinctive features arising from both the fluorenyl protecting group and the modified indole system [22]. Ultraviolet-visible spectroscopy reveals strong absorption in the 265-290 nm region, primarily attributed to the fluorenyl chromophore [22]. The compound exhibits high fluorescence quantum yield, making it suitable for fluorescence-based analytical applications [8].

Table 3: Nuclear Magnetic Resonance Spectroscopic Properties

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Region (ppm) |

|---|---|---|

| Fluorenylmethyloxycarbonyl CH₂ (methylene) | 4.0-5.0 (doublet) | 65-70 |

| Fluorenylmethyloxycarbonyl CH (methine) | 4.0-5.0 (triplet) | 45-50 |

| Carbamate C=O | N/A | 155-160 |

| Carboxylic acid C=O | N/A | 170-175 |

| Aromatic carbons (fluorenyl) | 7.0-8.0 | 120-145 |

| Indole aromatic carbons | 6.5-7.5 | 110-140 |

Nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic signals for the fluorenylmethyloxycarbonyl protecting group appearing as a doublet and triplet in the 4.0-5.0 ppm region of the ¹H NMR spectrum [23] [24]. The aromatic protons of both the fluorenyl and indole systems produce complex multipiptets in the 6.5-8.0 ppm region [25]. Carbon-13 NMR spectroscopy reveals distinct carbonyl signals for the carbamate (155-160 ppm) and carboxylic acid (170-175 ppm) functionalities [24].

Table 4: Ultraviolet-Visible Spectroscopic Properties

| Measurement Type | Wavelength (nm) / Value |

|---|---|

| UV absorption maximum (Fluorenylmethyloxycarbonyl group) | 265-290 |

| Extinction coefficient (ε) | 5800-6089 L·mol⁻¹·cm⁻¹ (at 289 nm) |

| Fluorescence detection | Highly fluorescent |

| Dibenzofulvene-piperidine adduct λmax (after deprotection) | 289 |

| Dibenzofulvene-piperidine adduct λmax (secondary peak) | 301 |

The spectroscopic properties are particularly useful for monitoring fluorenylmethyloxycarbonyl deprotection reactions, as the formation of the dibenzofulvene-piperidine adduct produces characteristic absorption maxima at 289 and 301 nm with high extinction coefficients [22]. This spectroscopic monitoring capability makes quantitative analysis of deprotection reactions straightforward and reliable [22].

Chemical Reactivity

Fluorenylmethyloxycarbonyl Group Reactivity in Basic Conditions

The fluorenylmethyloxycarbonyl protecting group exhibits characteristic base-labile behavior, undergoing rapid removal in the presence of secondary amines such as piperidine [6] [8]. The deprotection mechanism involves nucleophilic attack by the amine base on the carbonyl carbon of the carbamate linkage, leading to elimination and formation of the dibenzofulvene byproduct [8]. This reaction typically occurs under mild conditions using 20% piperidine in N,N-dimethylformamide at room temperature [6].

The base-catalyzed deprotection proceeds through a well-characterized mechanism involving initial formation of a tetrahedral intermediate, followed by elimination of the amino acid and formation of an unstable carbamic acid derivative [8]. The carbamic acid spontaneously decarboxylates to generate the free amino acid and carbon dioxide, while the remaining fluorenyl fragment undergoes base-catalyzed elimination to form dibenzofulvene [26]. The dibenzofulvene intermediate is rapidly trapped by excess piperidine to form a stable adduct that can be monitored spectroscopically [22].

Hydroxy Group Reactivity

The 5-hydroxy group exhibits typical phenolic reactivity patterns, including electrophilic aromatic substitution, hydrogen bonding interactions, and oxidation reactions [10] [27]. The phenolic hydroxyl group acts as an activating substituent for electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group [27]. This activation effect is attributed to the electron-donating resonance of the oxygen lone pairs with the aromatic π-system [10].

The hydroxyl group can participate in various chemical transformations including alkylation, acylation, and oxidation reactions [11]. Under oxidizing conditions, the phenolic hydroxyl can be converted to quinone derivatives, although such reactions require careful control to avoid overoxidation [11]. The hydroxyl group also serves as a hydrogen bond donor, influencing the compound's solubility properties and potential for intermolecular interactions [10].

Carboxylic Acid Functionality

The carboxylic acid group exhibits standard reactivity patterns characteristic of amino acid derivatives, readily participating in amide bond formation reactions using standard peptide coupling reagents [15] [16]. The carboxyl group can be activated using carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide or more modern reagents including 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate [16].

The reactivity of the carboxylic acid functionality is influenced by the steric environment created by the bulky fluorenylmethyloxycarbonyl protecting group and the indole side chain [15]. This steric hindrance can lead to reduced coupling efficiency in some reactions, particularly when forming peptide bonds with sterically demanding amino acid partners [15]. The carboxyl group maintains its acidic character with a predicted pKa value of approximately 3.71, consistent with other aromatic amino acid derivatives [21].

Indole Ring Reactivity

The indole ring system in fluorenylmethyloxycarbonyl-5-hydroxy-L-tryptophan exhibits modified reactivity patterns compared to unsubstituted indole derivatives due to the presence of the 5-hydroxy substituent [12] [28]. The indole ring remains electron-rich and susceptible to electrophilic aromatic substitution, with the C-3 position retaining its characteristic high reactivity [12]. However, the 5-hydroxy substituent introduces additional reactivity at the benzene ring portion of the indole system [9].

Table 5: Chemical Reactivity Profile

| Functional Group | Reactivity Characteristics | Typical Reaction Conditions |

|---|---|---|

| Fluorenylmethyloxycarbonyl Group | Base-labile, removed by piperidine | 20% piperidine in N,N-dimethylformamide, room temperature |

| Hydroxyl Group (5-position) | Phenolic hydroxyl group - electrophilic substitution | Electrophilic aromatic substitution conditions |

| Carboxylic Acid | Forms amide bonds via coupling reagents | Coupling reagents, base, N,N-dimethylformamide solvent |

| Indole Ring (C-3 position) | Most reactive site for electrophilic substitution | Mild electrophilic conditions, room temperature |

| Amino Group (protected) | Protected by fluorenylmethyloxycarbonyl, activated after deprotection | Requires fluorenylmethyloxycarbonyl removal first |

| Indole Ring (benzene portion) | Less reactive than pyrrole ring, activated by hydroxyl group | Electrophilic conditions or directing group effects |

The presence of the 5-hydroxy group enables regioselective functionalization of the benzene ring portion of the indole system, a transformation that is typically difficult to achieve with unsubstituted indoles [9]. This reactivity pattern has been exploited in enantioselective Friedel-Crafts reactions where the hydroxyl group serves as both an activating and directing group [9]. The indole nitrogen remains available for additional functionalization reactions, although access may be sterically hindered by the presence of the fluorenylmethyloxycarbonyl protecting group [28].

XLogP3

Sequence

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant